

Technical Guide: Synthesis and Characterization of 4-(2-Iodobenzyl)morpholine

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Compound of Interest

Compound Name: 4-(2-Iodobenzyl)morpholine

CAS No.: 156333-95-8

Cat. No.: B137332

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Executive Summary

This technical guide details the synthesis, purification, and characterization of **4-(2-Iodobenzyl)morpholine**, a critical intermediate in medicinal chemistry. The presence of the ortho-iodine substituent on the benzyl ring renders this molecule a highly reactive electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), serving as a privileged scaffold for constructing bioactive isoquinolines and biphenyl morpholine derivatives.

This document outlines two distinct synthetic routes:

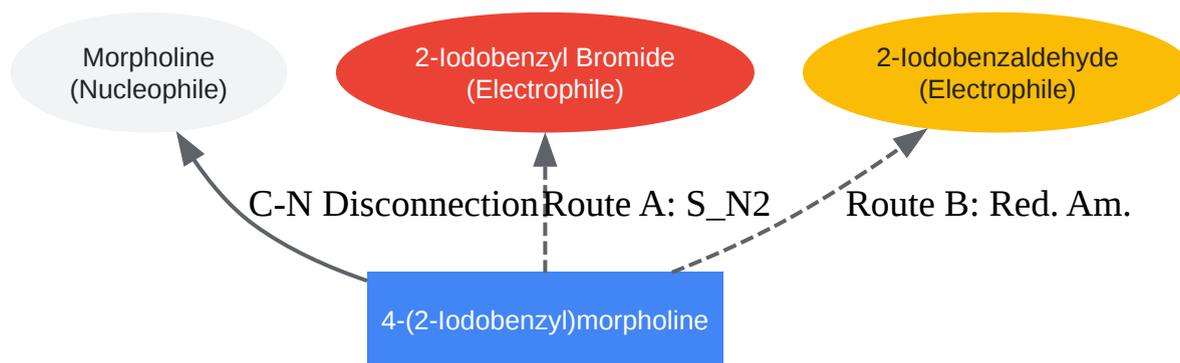
- Nucleophilic Substitution (): Ideal for scale-up, utilizing 2-iodobenzyl bromide.
- Reductive Amination: A milder approach utilizing 2-iodobenzaldehyde, suitable for parallel synthesis or when avoiding lachrymatory alkyl halides.

Chemical Identity & Properties

Property	Specification
IUPAC Name	4-[(2-Iodobenzyl)methyl]morpholine
Molecular Formula	
Molecular Weight	303.14 g/mol
Appearance	Pale yellow oil (solidifies upon cooling/high purity)
Solubility	Soluble in DCM, EtOAc, MeOH, ; Insoluble in
Key Functionality	Aryl Iodide (Cross-coupling handle), Tertiary Amine (Basic center)

Retrosynthetic Analysis

The construction of the target molecule relies on the formation of the C-N bond between the morpholine nitrogen and the benzylic carbon.



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Figure 1: Retrosynthetic disconnection showing the two primary pathways to the target scaffold.

[1]

Experimental Protocols

Method A: Nucleophilic Substitution (Scale-Up Preferred)

This method utilizes the high reactivity of benzyl bromide. It is robust and generally provides higher yields for gram-scale synthesis.

Reagents:

- 2-Iodobenzyl bromide (1.0 equiv)
- Morpholine (1.2 equiv)
- Potassium Carbonate (, 2.0 equiv)
- Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Protocol:

- Setup: Charge a round-bottom flask with 2-iodobenzyl bromide (e.g., 10 mmol, 2.97 g) and anhydrous ACN (30 mL).
- Base Addition: Add anhydrous (20 mmol, 2.76 g) to the stirring solution.
- Nucleophile Addition: Add morpholine (12 mmol, 1.05 mL) dropwise over 5 minutes.
 - Note: The reaction is exothermic. If scaling >10g, cool to 0°C during addition.
- Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting bromide () should disappear, and a new polar spot () should appear.
- Workup:

- Filter off the inorganic salts (, excess).
- Concentrate the filtrate under reduced pressure.
- Dissolve residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
- Dry over , filter, and concentrate.^[2]
- Purification: Flash column chromatography (Gradient: 10% 30% EtOAc in Hexanes).

Method B: Reductive Amination (Mild Conditions)

Preferred when 2-iodobenzyl bromide is unavailable or if the user wishes to avoid handling lachrymators.

Reagents:

- 2-Iodobenzaldehyde (1.0 equiv)
- Morpholine (1.1 equiv)
- Sodium Triacetoxyborohydride (STAB, 1.4 equiv)
- Acetic Acid (catalytic, 1-2 drops)
- Solvent: 1,2-Dichloroethane (DCE) or THF

Protocol:

- Imine Formation: Dissolve 2-iodobenzaldehyde (10 mmol, 2.32 g) and morpholine (11 mmol, 0.96 mL) in DCE (40 mL). Add 2 drops of glacial acetic acid. Stir at Room Temperature (RT) for 30 minutes.

- Reduction: Add Sodium Triacetoxyborohydride (STAB) (14 mmol, 2.97 g) in portions over 10 minutes.
 - Mechanism:^[2]^[3]^[4] STAB is selective for the iminium ion formed in situ and will not reduce the aldehyde as quickly as

would.
- Reaction: Stir at RT for 12–16 hours under nitrogen.
- Quench: Quench carefully with saturated

solution (30 mL). Stir for 20 minutes until gas evolution ceases.
- Extraction: Extract the aqueous layer with DCM (3 x 30 mL).
- Purification: Combine organics, dry over

, and concentrate. Purify via silica gel chromatography or acid-base extraction.

Process Safety & Troubleshooting

Hazard / Issue	Mitigation Strategy
Alkyl Halides	2-Iodobenzyl bromide is a lachrymator and skin irritant. All operations in Method A must be performed in a fume hood.
Incomplete Conversion (Method B)	If aldehyde persists, add 0.5 equiv more STAB and stir for 4h. Ensure molecular sieves are used if water content in solvent is high.
Product Instability	Aryl iodides are light-sensitive. Store the final product in amber vials at 4°C to prevent iodine liberation (yellowing).
Purification Difficulties	The amine product can streak on silica. Add 1% Triethylamine (TEA) to the eluent to sharpen peaks.

Analytical Characterization

As a Senior Scientist, you must validate the structure using orthogonal methods. Below is the predicted analytical profile based on the specific ortho-substitution pattern.

Nuclear Magnetic Resonance (NMR)[3]

- NMR (400 MHz, $CDCl_3$):
 - 7.85 (d, $J = 7.8$ Hz, 1H, Ar-H3, ortho to Iodine). Deshielded by Iodine anisotropy.
 - 7.42 (dd, 1H, Ar-H5).
 - 7.30 (t, 1H, Ar-H4).
 - 6.95 (t, 1H, Ar-H6).
 - 3.55 (s, 2H, Ar-CH₂-N). Benzylic singlet.
 - 3.72 (t, $J = 4.6$ Hz, 4H, O-CH₂ of morpholine).
 - 2.50 (t, $J = 4.6$ Hz, 4H, N-CH₂ of morpholine).
- NMR (100 MHz, $CDCl_3$):
 - 140.5 (C-1), 139.2 (C-3), 129.8, 128.5, 127.9, 100.5 (C-I, ipso carbon significantly upfield due to heavy atom effect).
 - 67.0 (Morpholine O-C), 61.5 (Benzylic C), 53.6 (Morpholine N-C).

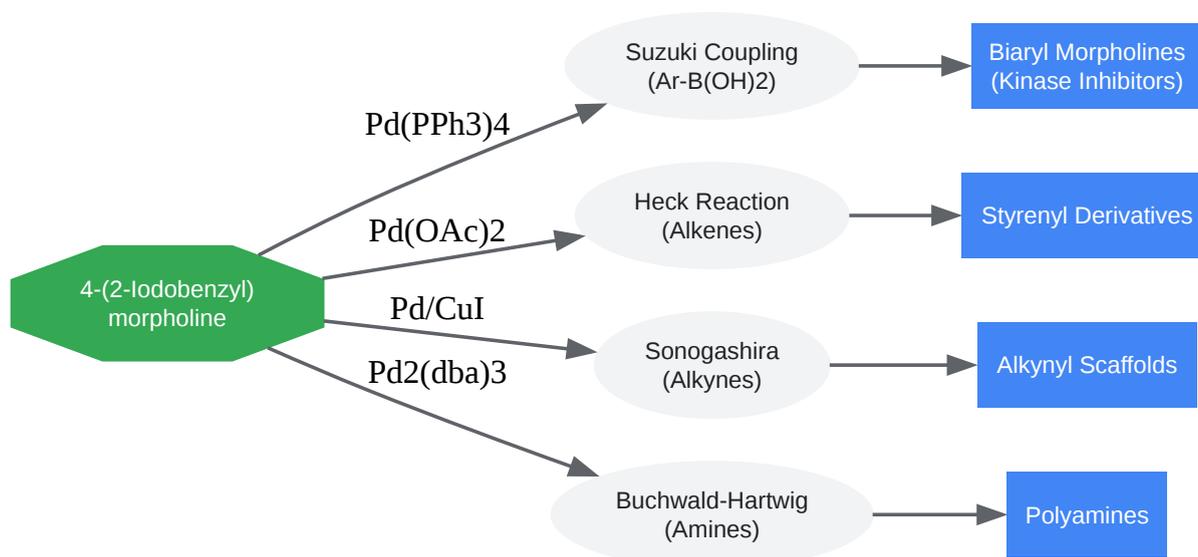
Mass Spectrometry (LC-MS)

- Ionization: ESI (+)

- Expected Mass:
- Isotopic Pattern: Iodine is monoisotopic (), so no M+2 pattern like Br/Cl.

Functional Utility: Cross-Coupling Workflows

The value of **4-(2-Iodobenzyl)morpholine** lies in its ability to undergo oxidative addition with Pd(0).



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Figure 2: Downstream applications of the synthesized scaffold in diversity-oriented synthesis.

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